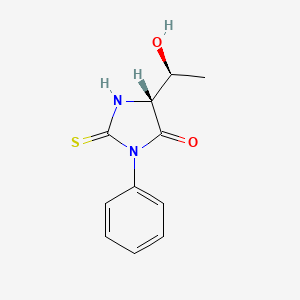

(R)-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, a phenyl ring, and a thioxoimidazolidinone core. Its stereochemistry is defined by the ® and (S) configurations, which are crucial for its biological activity and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable thioamide with an α-hydroxy ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thioxoimidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a thiol or sulfide.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxyethyl and thioxo groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-oxoimidazolidin-4-one

- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-thione

Uniqueness

®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both hydroxyethyl and thioxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Biologische Aktivität

(R)-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound belonging to the imidazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₂N₂O₂S

- Molecular Weight : 236.29 g/mol

- Structural Features : The compound features a thioxo group and a phenyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thioxoimidazolidinones, including this compound. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

- Minimal Inhibitory Concentration (MIC) : The MIC values for related thioxoimidazolidinone compounds have been reported as low as 31.25 μg/mL, demonstrating effective inhibition of bacterial growth. This suggests that this compound could be an effective candidate in the fight against antibiotic-resistant bacteria .

- Mechanism of Action : The antibacterial action is believed to involve the inhibition of biofilm formation, a critical factor in bacterial virulence. Studies show that these compounds can disrupt the ability of bacteria to adhere and form biofilms, which is essential for their pathogenicity .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thioxoimidazolidinones suggests that modifications at specific positions can enhance biological activity:

| Compound Name | Structural Features | IC50 (μM) | Unique Properties |

|---|---|---|---|

| This compound | Hydroxyethyl group at position 5 | TBD | Potential antibacterial and anticancer properties |

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | Methyl group at position 5 | TBD | Enhanced lipophilicity |

| 5-Isopropyl-3-phenyl-2-thioxoimidazolidin-4-one | Isopropyl group at position 5 | TBD | Increased steric hindrance |

These variations demonstrate how structural modifications can influence the biological activity and pharmacokinetic properties of the compounds.

Case Studies

- Antibacterial Efficacy Against S. aureus : A study focused on two new hydantoin derivatives indicated that compounds similar to this compound significantly inhibited biofilm formation in clinical isolates of S. aureus at concentrations ranging from 31.25–62.5 μg/mL .

- Cytotoxic Effects on Cancer Cell Lines : Research has shown that thioxoimidazolidinone derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with some compounds achieving IC50 values in the low micromolar range, suggesting their potential for development into therapeutic agents .

Eigenschaften

CAS-Nummer |

29583-08-2 |

|---|---|

Molekularformel |

C11H12N2O2S |

Molekulargewicht |

236.29 g/mol |

IUPAC-Name |

(5R)-5-[(1S)-1-hydroxyethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C11H12N2O2S/c1-7(14)9-10(15)13(11(16)12-9)8-5-3-2-4-6-8/h2-7,9,14H,1H3,(H,12,16)/t7-,9+/m0/s1 |

InChI-Schlüssel |

ZPBWLZAKZOHLOP-IONNQARKSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |

Kanonische SMILES |

CC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.